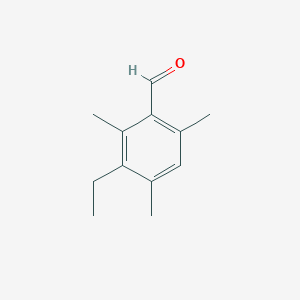
3-Ethyl-2,4,6-trimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C12H16O. It is a derivative of benzaldehyde, where the benzene ring is substituted with three methyl groups at positions 2, 4, and 6, and an ethyl group at position 3. This compound is known for its aromatic properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Ethyl-2,4,6-trimethylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of mesitylene (1,3,5-trimethylbenzene) with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product, 3-ethyl-1,3,5-trimethylbenzene, is then oxidized using an oxidizing agent like chromyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Ethyl-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Ethyl-2,4,6-trimethylbenzoic acid.
Reduction: 3-Ethyl-2,4,6-trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Ethyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
作用機序
The mechanism of action of 3-ethyl-2,4,6-trimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing molecular recognition and binding.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Lacks the ethyl group at position 3, resulting in different chemical and physical properties.
3-Ethylbenzaldehyde: Lacks the three methyl groups, leading to variations in reactivity and applications.
2,4,6-Trimethoxybenzaldehyde: Contains methoxy groups instead of methyl groups, affecting its electronic properties and reactivity.
Uniqueness
3-Ethyl-2,4,6-trimethylbenzaldehyde is unique due to the presence of both ethyl and multiple methyl groups on the benzene ring. This specific substitution pattern influences its reactivity, making it a valuable compound for various chemical transformations and applications.
特性
CAS番号 |
88174-24-7 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
3-ethyl-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C12H16O/c1-5-11-8(2)6-9(3)12(7-13)10(11)4/h6-7H,5H2,1-4H3 |
InChIキー |
KIDULGSKVAHGGL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1C)C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


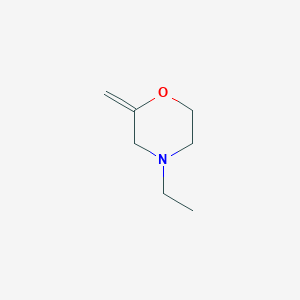

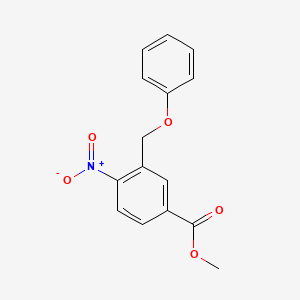
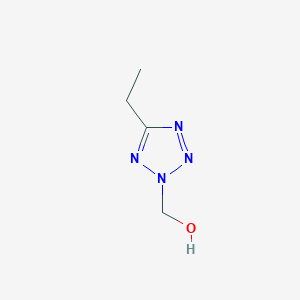


![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)

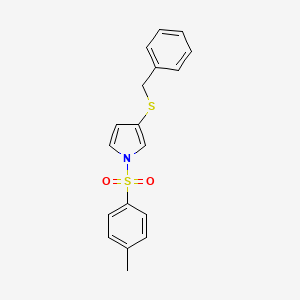
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
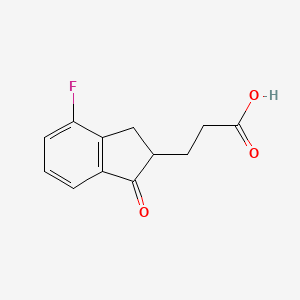
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
